Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate
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Overview
Description
Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate is a chemical compound with a unique structure that includes a cyclohexylphosphonate group, an ethyl chain, and an octylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with ethyl 2-(octylsulfanyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can interact with enzymes or receptors, modulating their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate can be compared with other similar compounds such as:
Ethyl 2-(methylsulfanyl)ethyl cyclohexylphosphonate: Similar structure but with a shorter alkyl chain in the sulfanyl group.
Ethyl 2-(octylsulfanyl)ethyl phenylphosphonate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-(octylsulfanyl)ethyl methylphosphonate: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its combination of a cyclohexylphosphonate group and an octylsulfanyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61499-98-7 |
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Molecular Formula |
C18H37O3PS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[ethoxy(2-octylsulfanylethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C18H37O3PS/c1-3-5-6-7-8-12-16-23-17-15-21-22(19,20-4-2)18-13-10-9-11-14-18/h18H,3-17H2,1-2H3 |
InChI Key |
PAGMTNJDISUMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCOP(=O)(C1CCCCC1)OCC |
Origin of Product |
United States |
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